

Ethyl 2-pentyneoate IUPAC name

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Compound of Interest

Compound Name: *Ethyl 2-pentyneoate*

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An In-depth Technical Guide to **Ethyl 2-pentyneoate**: Synthesis, Reactivity, and Applications in Pharmaceutical Development

Abstract

Ethyl 2-pentyneoate is a versatile α,β -alkynoic ester that serves as a valuable building block in modern organic synthesis. Its unique electronic and steric properties, arising from the conjugation of a carbon-carbon triple bond with an ester functionality, make it a reactive and strategic precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of **ethyl 2-pentyneoate**, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, detail a representative synthetic protocol and purification strategy, explore its characteristic spectroscopic signature, and analyze its key chemical transformations. Furthermore, this document elucidates its potential applications as a pharmaceutical intermediate, particularly in the construction of heterocyclic scaffolds of medicinal interest. All discussions are grounded in established chemical principles, supported by authoritative references, and supplemented with detailed protocols and diagrams to ensure both scientific integrity and practical utility.

Introduction: The Strategic Value of Alkynoic Esters in Synthesis

Alkynoic esters, particularly α,β -unsaturated systems like **ethyl 2-pentyneoate**, represent a cornerstone of synthetic organic chemistry. The electron-withdrawing nature of the ester group polarizes the alkyne, rendering it susceptible to a variety of nucleophilic addition reactions. This

inherent reactivity, combined with the linear geometry of the triple bond, allows for the stereocontrolled construction of more complex, saturated, and unsaturated systems.

In the context of drug discovery, the alkyne moiety is a powerful tool. It can act as a rigid linker, participate in powerful C-C bond-forming reactions (e.g., Sonogashira, Glaser couplings), and serve as a precursor to a diverse array of functional groups and heterocyclic systems that are prevalent in active pharmaceutical ingredients (APIs).^[1] The strategic incorporation of building blocks like **ethyl 2-pentyneoate** enables the efficient and modular synthesis of compound libraries for high-throughput screening and the development of novel therapeutic agents.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is critical for its safe and effective use in the laboratory.

Physicochemical Data

The key physical and chemical properties of **ethyl 2-pentyneoate** are summarized below for quick reference.

Property	Value	Source(s)
IUPAC Name	ethyl pent-2-yneoate	[2] [3] [4]
Synonyms	Ethyl 2-pentyneoate, 2-Pentyneoic acid ethyl ester	[2]
CAS Number	55314-57-3	[4]
Molecular Formula	C ₇ H ₁₀ O ₂	[2]
Molecular Weight	126.15 g/mol	[5]
Appearance	Colorless Liquid	[6]
Boiling Point	178-179 °C (lit.)	[7]
Density	0.957 g/mL at 25 °C (lit.)	[7]
Refractive Index (n ²⁰ /D)	1.439 (lit.)	[5]
Solubility	Not miscible in water	[3] [7]

Safety and Handling

Ethyl 2-pentynoate is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard Class	GHS Statements	Precautionary Measures & PPE
Flammable Liquid	H226: Flammable liquid and vapor.	P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. [8]
Serious Eye Damage	H318: Causes serious eye damage.	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8]
Respiratory Sensitization	H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P284: [In case of inadequate ventilation] wear respiratory protection. [8]
Storage	Store at 2-8°C in a dry, cool, and well-ventilated place. [6] Keep away from oxidizing agents and acids. [3]	

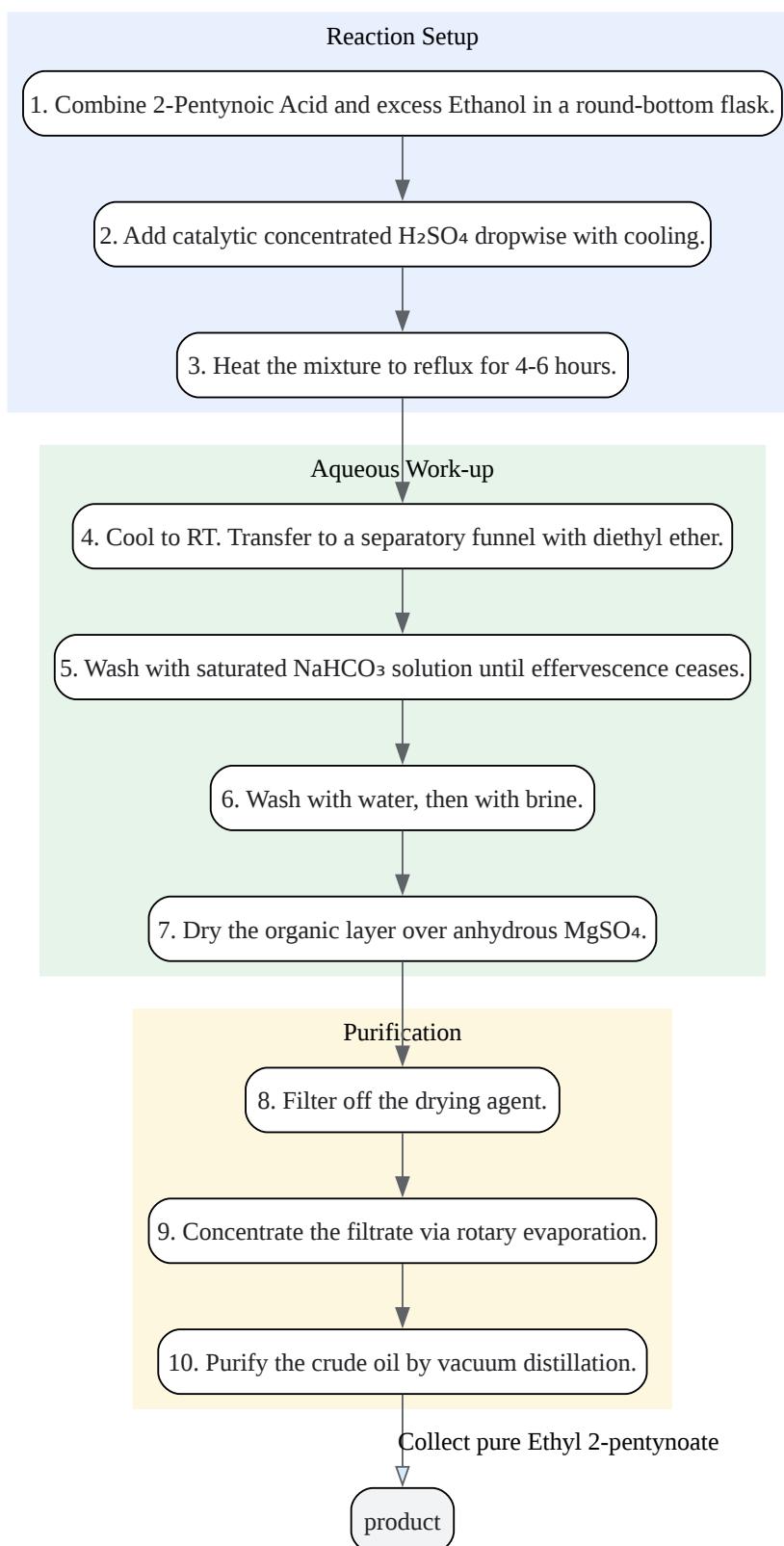
Synthesis and Purification Protocol

While various synthetic routes exist, a common and reliable method for preparing **ethyl 2-pentynoate** is through the esterification of 2-pentynoic acid.

Causality Behind Experimental Choices

- Reaction: Fischer esterification is a classic, acid-catalyzed equilibrium process.
- Reagents: Ethanol is used as both the reactant and the solvent to drive the equilibrium towards the product, according to Le Châtelier's principle.
- Catalyst: A strong acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
- Work-up: The aqueous work-up is designed to remove the acid catalyst and any unreacted carboxylic acid. Sodium bicarbonate, a weak base, is used to neutralize the strong acid catalyst without promoting hydrolysis of the desired ester product. Brine is used to remove the bulk of the water from the organic layer before the final drying step.
- Purification: Fractional distillation under reduced pressure is the preferred method for purifying the final product. Reduced pressure is necessary to lower the boiling point, preventing potential decomposition or side reactions that might occur at the atmospheric boiling point of 178-179 °C.^[7]

Experimental Workflow: Fischer Esterification

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Caption: Workflow for the synthesis of **Ethyl 2-pentynoate**.

Spectroscopic Analysis and Structural Elucidation

Confirming the structure of the synthesized product is paramount. The following table outlines the expected spectroscopic data for **ethyl 2-pentynoate**, which serves as a benchmark for characterization.

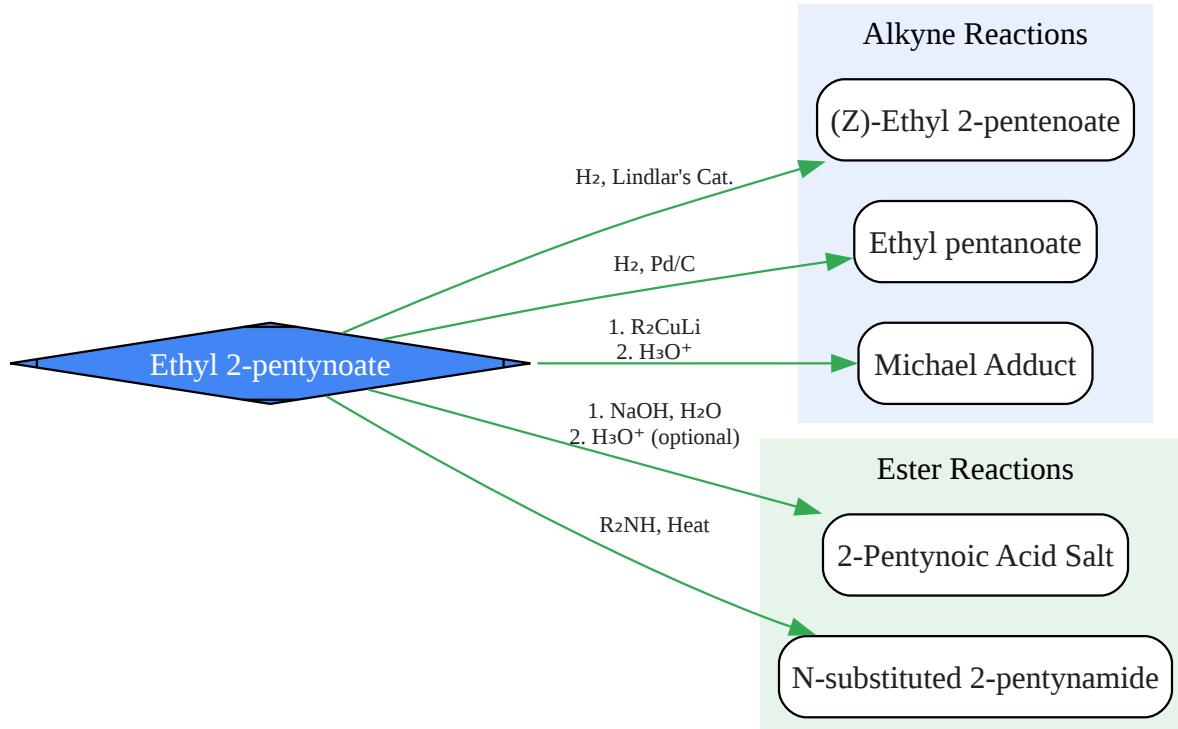
Technique	Feature	Expected Chemical Shift / Frequency	Rationale
¹ H NMR	-O-CH ₂ -CH ₃ (quartet)	~4.2 ppm	Deshielded by the adjacent ester oxygen.
-CH ₂ -C≡C- (triplet)	~2.3 ppm	Protons on a carbon adjacent to an alkyne.	
-O-CH ₂ -CH ₃ (triplet)	~1.3 ppm	Standard ethoxy group methyl protons.	
CH ₃ -CH ₂ -C≡C- (triplet)	~1.1 ppm	Standard propyl group methyl protons.	
¹³ C NMR	C=O (ester)	~154 ppm	Typical chemical shift for an ester carbonyl.
-C≡C-C=O	~85 ppm	Sp-hybridized carbon deshielded by the ester.	
-C≡C-C=O	~75 ppm	Sp-hybridized carbon.	
-O-CH ₂ -CH ₃	~62 ppm	Standard ethoxy group methylene carbon.	
-CH ₂ -C≡C-	~13 ppm	Propyl group methylene carbon.	
-O-CH ₂ -CH ₃	~14 ppm	Ethoxy group methyl carbon.	
CH ₃ -CH ₂ -C≡C-	~12 ppm	Propyl group methyl carbon.	
FT-IR	C≡C Stretch	2230-2250 cm ⁻¹ (weak-medium)	Characteristic alkyne stretch.
C=O Stretch	1715-1730 cm ⁻¹ (strong)	Characteristic ester carbonyl stretch.	

C-O Stretch	1150-1250 cm ⁻¹ (strong)	Characteristic ester C-O stretch.
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Chemical Reactivity and Mechanistic Pathways

The synthetic utility of **ethyl 2-pentyneoate** stems from the reactivity of its two primary functional groups: the alkyne and the ester.

- Reactions at the Alkyne: The triple bond can undergo a variety of addition reactions. Catalytic hydrogenation can selectively reduce the alkyne to a (Z)-alkene using Lindlar's catalyst or fully reduce it to the corresponding alkane (ethyl pentanoate) with catalysts like Pd/C.[9] It is also susceptible to hydration, halogenation, and hydrohalogenation.
- Michael Addition: As a Michael acceptor, the β -carbon of the alkyne is electrophilic and can be attacked by soft nucleophiles (e.g., cuprates, enamines).
- Reactions at the Ester: The ester carbonyl can undergo nucleophilic acyl substitution. Saponification (hydrolysis under basic conditions) will yield the carboxylate salt. Reaction with amines (aminolysis) or alcohols (transesterification) can produce amides or different esters, respectively.



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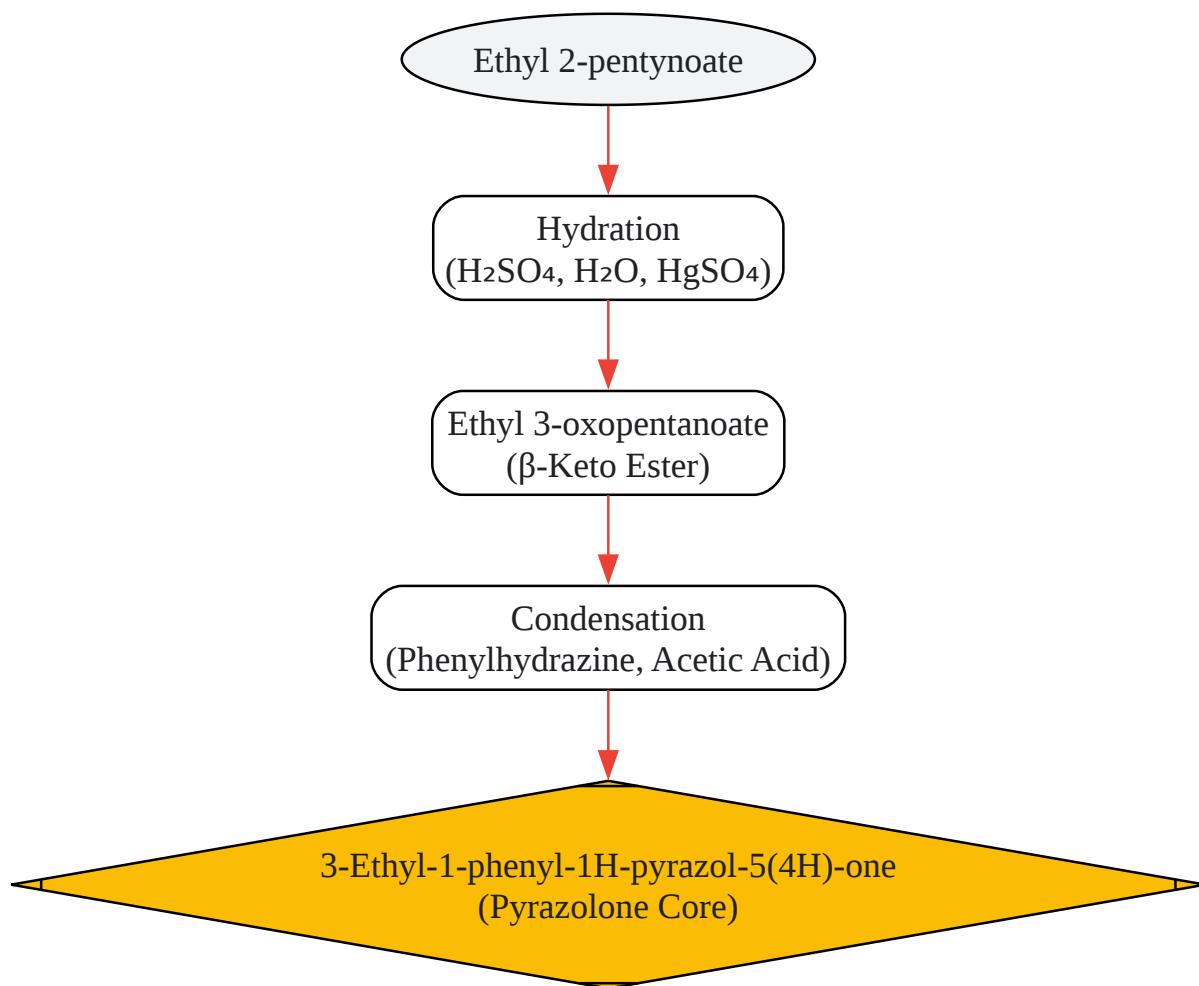
Caption: Key reaction pathways for **Ethyl 2-pentyneoate**.

Applications in Pharmaceutical Synthesis

Ethyl 2-pentyneoate is a valuable intermediate in the synthesis of pharmaceuticals.^{[3][7]} Its structure is primed for constructing heterocyclic rings, which form the core of countless drugs. A prominent example is its potential use in the synthesis of pyrazolone derivatives, a class of compounds known for a wide range of biological activities, including anticonvulsant and anti-inflammatory properties.^[1]

Hypothetical Synthesis of a Pyrazolone Core

The Knorr pyrazole synthesis provides a direct route from β -dicarbonyl or related compounds to pyrazolones through condensation with hydrazine derivatives.^[1] **Ethyl 2-pentyneoate** can be considered a precursor to the necessary β -keto ester.

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Caption: Pathway to a pyrazolone scaffold from **Ethyl 2-pentynoate**.

This synthetic pathway demonstrates how a simple, commercially available building block can be efficiently converted into a complex heterocyclic system. By modifying the hydrazine component (e.g., using substituted hydrazines), a diverse library of pyrazolone analogs can be generated for structure-activity relationship (SAR) studies, a critical step in modern drug development.

Conclusion

Ethyl 2-pentynoate is more than a simple organic ester; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and utility as a

precursor to medicinally relevant scaffolds underscore its importance for professionals in organic synthesis and drug discovery. This guide has provided a comprehensive framework for understanding and utilizing this compound, from its safe handling and synthesis to its application in the construction of complex molecular targets. A disciplined, knowledge-based approach to employing such versatile reagents will continue to drive progress in the pharmaceutical sciences.

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